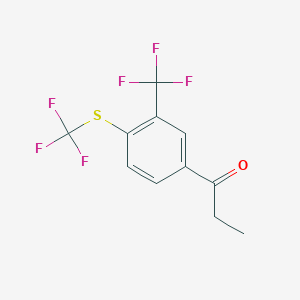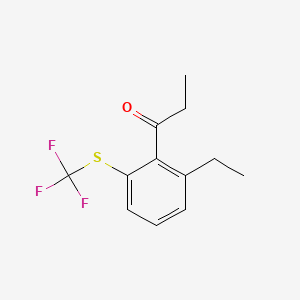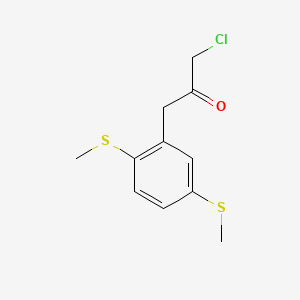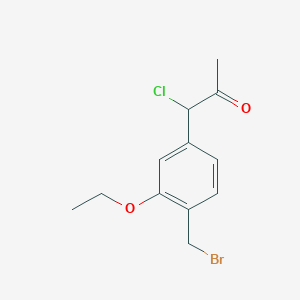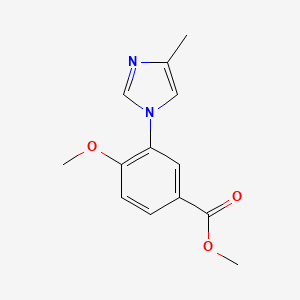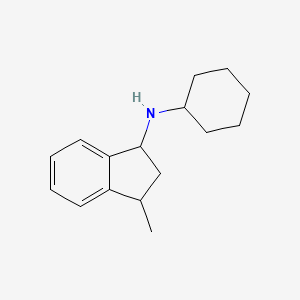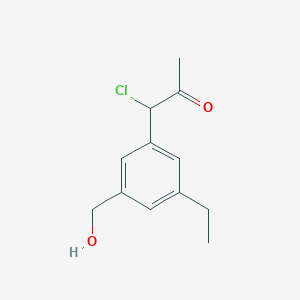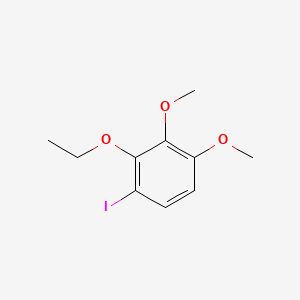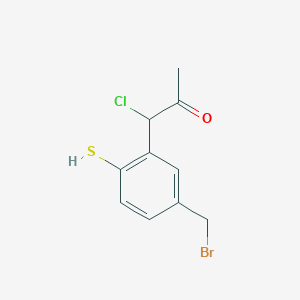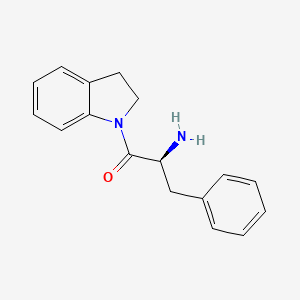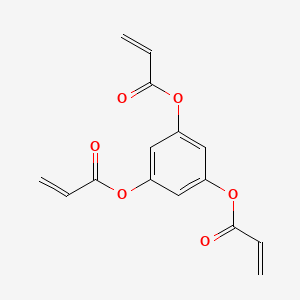
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is known for its unique structure, which consists of a benzene ring esterified with three propenoic acid groups. It is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) typically involves the esterification of 1,3,5-benzenetriol with propenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the development of materials with specific mechanical and chemical properties. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-phenyl-, pentyl ester: Known for its use in fragrances and flavorings.
2-Propenoic acid, 3-phenyl-, phenylmethyl ester: Used in the synthesis of various organic compounds.
2-Propenoic acid, 3-phenyl-, 1-methylethyl ester: Utilized in the production of resins and coatings.
Uniqueness
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) is unique due to its tri-functional ester groups, which allow for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with enhanced mechanical strength and chemical resistance .
Propiedades
Fórmula molecular |
C15H12O6 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
[3,5-di(prop-2-enoyloxy)phenyl] prop-2-enoate |
InChI |
InChI=1S/C15H12O6/c1-4-13(16)19-10-7-11(20-14(17)5-2)9-12(8-10)21-15(18)6-3/h4-9H,1-3H2 |
Clave InChI |
ATJPMEDFLOEOMJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=CC(=CC(=C1)OC(=O)C=C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



